1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the protection of the diazepane ring with benzyloxycarbonyl and tert-butoxycarbonyl groups, followed by carboxylation to introduce the carboxylic acid functionality. The reaction conditions often require the use of specific reagents such as triethylamine and dimethylformamide, and the process is carried out under controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale manufacturing. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways and diseases.
Mechanism of Action
The mechanism of action of 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1-Boc-4-piperidinecarboxylic acid: This compound shares the tert-butoxycarbonyl group but lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.
4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Another related compound with a piperazine ring, used in similar synthetic applications but with distinct chemical properties.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-1,4-diazepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(11-15(12-21)16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKHRRHRTZBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.